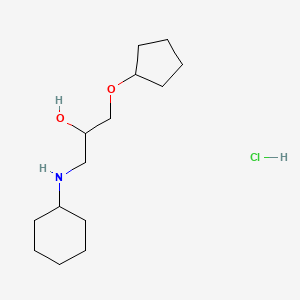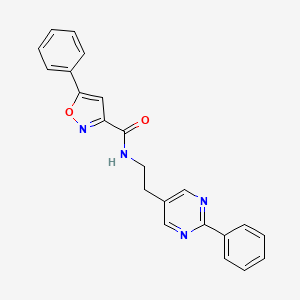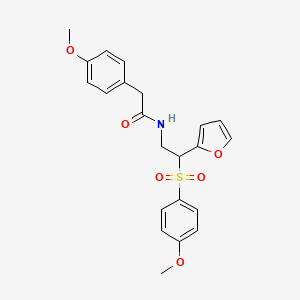
1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the family of dihydropyrazine-2,3-dione derivatives, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. Its anti-inflammatory activity may be attributed to its ability to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Its antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione has been reported to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. In vivo studies have demonstrated that it can inhibit tumor growth, reduce the severity of inflammation, and improve antioxidant status.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione in lab experiments include its diverse pharmacological properties, high purity, and high yield. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione. These include:
1. Further investigation of its mechanism of action to understand its pharmacological properties.
2. Development of novel derivatives with improved solubility and reduced toxicity.
3. Evaluation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
4. Investigation of its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic efficacy.
5. Clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione is a promising compound with potential applications in drug discovery and development. Its diverse pharmacological properties, high purity, and high yield make it an attractive candidate for further research. However, its limitations, such as limited solubility and potential toxicity, need to be addressed. Further research is needed to fully understand its mechanism of action and optimize its therapeutic efficacy.
Synthesemethoden
The synthesis method of 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione involves the reaction of 2-methoxybenzaldehyde and 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization using hydrazine hydrate, which leads to the formation of 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione. This method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione has shown potential applications in drug discovery and development. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and scavenge free radicals. In vivo studies have demonstrated that it can inhibit tumor growth and reduce the severity of inflammation in animal models.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-8-5-6-15(12-17)13-21-10-11-22(20(24)19(21)23)14-16-7-3-4-9-18(16)26-2/h3-12H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQWEYJLGMYOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)




![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)



